molecular formula C30H23BrFN3OS2 B2799029 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681274-53-3

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Katalognummer: B2799029
CAS-Nummer: 681274-53-3
Molekulargewicht: 604.56
InChI-Schlüssel: TXTIHHSAVLHNRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a pyrazoline core substituted with 4-fluorophenyl and thiophen-2-yl groups. The pyrazoline ring is linked via an ethanone moiety to a thioether-functionalized indole system bearing a 4-bromobenzyl substituent.

Synthetic routes for analogous compounds often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble aryl-aryl bonds, as seen in and . Structural characterization typically employs X-ray crystallography validated by SHELX software (), ensuring accurate determination of molecular geometry and intermolecular interactions critical for drug design .

Eigenschaften

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23BrFN3OS2/c31-22-11-7-20(8-12-22)17-34-18-29(24-4-1-2-5-26(24)34)38-19-30(36)35-27(21-9-13-23(32)14-10-21)16-25(33-35)28-6-3-15-37-28/h1-15,18,27H,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTIHHSAVLHNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule classified under indole derivatives. Its complex structure includes an indole core, a thioether linkage, and a pyrazole moiety, which suggests potential biological activities that are of significant interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C30H23BrFN3OS2C_{30}H_{23}BrFN_3OS_2 . The presence of functional groups such as bromobenzyl, thioether, and pyrazole contributes to its unique biological profile.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The indole and thioether components may facilitate binding to various receptors or enzymes, potentially modulating their activity. This mechanism is crucial for understanding its therapeutic potential, particularly in oncology and antiviral applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties, particularly against breast cancer cell lines. It has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cancer cell survival .

Antiviral Activity

The compound's structure suggests potential antiviral activity as well. Similar compounds with thiophene and pyrazole moieties have shown efficacy against various viral infections, including those caused by the Ebola virus . The modification of substituents on the thiophene ring has been linked to enhanced antiviral activity, indicating that structural optimization could yield more potent derivatives.

In Vitro Studies

In vitro studies have demonstrated that 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibits significant cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)Notes
MDA-MB-231 (Breast)12Induction of apoptosis observed
SK-Hep-1 (Liver)15Inhibition of cell proliferation noted
NUGC-3 (Gastric)20Moderate inhibitory activity

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromobenzyl and thioether functionalities in enhancing biological activity. Variations in these groups have been shown to significantly affect the compound's potency against cancer cells and viruses .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing indole and pyrazole structures can exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Cell Lines Tested : The compound has shown effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanism of Action : It is believed that the compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties, particularly against gram-positive bacteria. Recent studies have reported:

Pathogen Minimum Inhibitory Concentration (MIC) Biofilm Reduction (%)
Staphylococcus aureus0.22 μg/mLSignificant reduction
Staphylococcus epidermidis0.25 μg/mLSignificant reduction

This indicates that the compound could be a promising candidate for developing new antimicrobial agents that combat resistant strains of bacteria.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been evaluated, with findings suggesting it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
    • The study concluded that the compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • In vitro testing against various pathogens revealed that this compound not only inhibited bacterial growth but also significantly reduced biofilm formation.
    • This finding is crucial as biofilms are often responsible for chronic infections and resistance to conventional antibiotics.
  • Anti-inflammatory Study :
    • In an animal model of inflammation, administration of this compound led to decreased levels of inflammatory markers and improved clinical scores compared to control groups.
    • These results suggest its potential use in treating inflammatory diseases.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromobenzyl Group

The bromine atom on the benzyl group serves as a potential site for nucleophilic substitution. While aromatic bromine is typically inert under mild conditions, the benzylic position allows for reactivity via aliphatic substitution mechanisms.

Reaction ConditionsReagentsProductReferences
Basic aqueous environment (pH 9–10)Sodium hydroxide, aminesSubstitution of Br with nucleophiles (e.g., -OH, -NH<sub>2</sub>)
Polar aprotic solvents (DMF, DMSO)K<sub>2</sub>CO<sub>3</sub>, thiolsFormation of thioether derivatives via S<sub>N</sub>2 displacement

Mechanistic Notes :

  • The reaction proceeds via an S<sub>N</sub>2 pathway due to steric hindrance at the benzylic carbon.

  • Primary amines yield benzylamine derivatives, while thiols generate disulfide-linked analogs.

Oxidation of the Thioether Linkage

The thioether group (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

Reaction ConditionsReagentsProductReferences
Mild oxidation (0°C, 1 hr)H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide (-SO-)
Strong oxidation (reflux, 4 hr)mCPBA (meta-chloroperbenzoic acid)Sulfone (-SO<sub>2</sub>-)

Key Findings :

  • Sulfoxide formation occurs regioselectively without affecting other functional groups.

  • Over-oxidation to sulfone requires excess oxidizing agents and elevated temperatures.

Electrophilic Aromatic Substitution (EAS) on the Indole and Thiophene Rings

The indole and thiophene moieties participate in EAS reactions, particularly nitration and halogenation.

Reaction ConditionsReagentsSite of SubstitutionReferences
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C)Nitronium ionC-5 of indole, α-position of thiophene
Bromination (Br<sub>2</sub>, FeBr<sub>3</sub>)BromineC-2 of thiophene

Regioselectivity :

  • Indole reacts preferentially at the electron-rich C-5 position due to resonance stabilization .

  • Thiophene undergoes substitution at the α-position, driven by aromaticity retention.

Reduction of the Pyrazoline Ring

The dihydropyrazole ring can undergo hydrogenation to form a fully saturated pyrazolidine structure.

Reaction ConditionsReagentsProductReferences
Catalytic hydrogenation (50 psi)H<sub>2</sub>, Pd/C (10%)1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)pyrazolidin-1-yl)ethanone

Outcome :

  • Saturation of the pyrazoline ring enhances conformational rigidity, potentially improving binding affinity in biological systems.

Condensation Reactions at the Ketone Group

The ethanone moiety participates in nucleophilic additions, forming Schiff bases or hydrazones.

Reaction ConditionsReagentsProductReferences
Acidic conditions (HCl, reflux)Hydrazine hydrateHydrazone derivative
Anhydrous ethanol, RTPrimary aminesSchiff base

Applications :

  • Hydrazones are intermediates for synthesizing heterocyclic scaffolds .

  • Schiff bases exhibit chelating properties, useful in metal-organic frameworks .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen Substitutions

  • 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Key Differences: Replaces the indole-thioether group with a thiazole ring and introduces a triazole moiety. The bromophenyl group retains lipophilicity, aiding membrane penetration . Biological Activity: Exhibits antimicrobial properties, suggesting halogenated aryl groups are critical for efficacy .
  • Isostructural Chloro Derivatives (Compounds 4 and 5, ) :

    • Key Differences : Chlorine replaces bromine in the aryl substituents.
    • Impact : Reduced molecular weight and slightly lower lipophilicity compared to brominated analogs. This may alter binding kinetics or metabolic stability .
Property Original Compound (Bromo) Chloro Analog ()
Halogen Atom Bromine Chlorine
Molecular Weight Higher (~600 g/mol) Lower (~580 g/mol)
LogP (Predicted) ~5.2 ~4.8
Therapeutic Potential Antimicrobial Antimicrobial

Analogues with Modified Heterocycles

  • 2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (): Key Differences: Incorporates a phenol group instead of the bromobenzyl-indole system. Impact: The hydroxyl group increases aqueous solubility but may reduce blood-brain barrier penetration due to higher polarity. The absence of bromine could lower cytotoxicity .
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (): Key Differences: Uses a butanone chain instead of the ethanone-indole-thioether moiety.

Analogues with Therapeutic Activity

  • Pyrazolo[3,4-d]pyrimidin Derivatives () :
    • Key Differences : Chromen-4-one and pyrazolo[3,4-d]pyrimidin cores replace the pyrazoline and indole systems.
    • Impact : The fused heterocycles offer enhanced π-π stacking interactions, improving binding to kinases or nucleic acids. However, synthetic complexity may limit scalability .

Research Findings and Implications

  • Antimicrobial Activity : Brominated and fluorinated aryl groups in the original compound and its analogs correlate with antimicrobial efficacy, likely through interference with bacterial membrane proteins or DNA gyrase .
  • Structural Flexibility : Modifications to the heterocyclic core (e.g., thiazole vs. indole) significantly alter target selectivity. For instance, thiazole-containing compounds may target different enzymes compared to indole derivatives .
  • Synthetic Accessibility : The original compound’s synthesis is feasible via established cross-coupling methodologies, whereas triazole- or pyrimidin-containing analogs require more specialized reagents (e.g., boronic acids, palladium catalysts) .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves multi-step reactions. Key steps include:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in glacial acetic acid (e.g., 4-hour heating at controlled temperatures) .
  • Functionalization : Introduction of bromophenyl and thiophene groups via nucleophilic substitution or coupling reactions. For example, bromination using N-bromosuccinimide (NBS) or Suzuki-Miyaura cross-coupling .
  • Purification : Recrystallization from ethanol or water-miscible solvents to isolate intermediates and final products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., chemical shifts for thiophene protons at δ 6.8–7.2 ppm) .
  • HPLC : To monitor reaction progress and purity (>95% purity threshold recommended) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

Q. What are the key structural features of this compound?

  • Core structure : A dihydropyrazole ring fused with a thiophene moiety and substituted with 4-bromobenzyl and 4-fluorophenyl groups .
  • Bond lengths and angles : Critical data from X-ray crystallography (e.g., C–S bond length ~1.75 Å, Br–C bond ~1.89 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance coupling reactions .
  • Temperature control : Maintain 70–80°C during nucleophilic substitutions to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .

Q. How can discrepancies in spectral data (e.g., NMR or IR) be resolved?

  • Dynamic effects analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR .
  • Computational validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .
  • Crystallographic cross-check : Validate ambiguous peaks using single-crystal X-ray diffraction data .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to assess bioactivity changes .

  • Biological assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) and correlate with electronic/steric parameters .

  • Table of key analogs :

    Substituent ModificationBioactivity TrendReference
    Thiophene → Benzothiophene↑ Anticancer potency
    4-Bromophenyl → 4-Methoxyphenyl↓ Cytotoxicity

Q. How can compound stability be assessed under experimental conditions?

  • Degradation studies : Monitor thermal stability via thermogravimetric analysis (TGA) and solution stability in DMSO/water mixtures over 24–72 hours .
  • Light sensitivity : Store samples in amber vials and assess UV-vis spectral changes under accelerated light exposure .
  • pH-dependent stability : Use buffered solutions (pH 3–10) to identify degradation pathways (e.g., hydrolysis of the thioether linkage) .

Q. How can derivatives be designed to enhance pharmacological activity?

  • Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to improve target binding .
  • Heterocycle replacement : Substitute pyrazole with triazole to modulate pharmacokinetics .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., tetrazole for anti-inflammatory synergy) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.